molecular formula C12H10F6N3P B13419860 4-(Phenylamino)benzenediazonium hexafluorophosphate CAS No. 68541-73-1

4-(Phenylamino)benzenediazonium hexafluorophosphate

Cat. No.: B13419860
CAS No.: 68541-73-1
M. Wt: 341.19 g/mol
InChI Key: GMCYTOBVFHVRMM-UHFFFAOYSA-N
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Description

4-(Phenylamino)benzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted with a phenylamino group at the para position and stabilized by a hexafluorophosphate (PF₆⁻) counterion. Diazonium salts are widely utilized in organic synthesis, photopolymerization, and surface modification due to their high reactivity in coupling and electrophilic substitution reactions .

Properties

CAS No.

68541-73-1

Molecular Formula

C12H10F6N3P

Molecular Weight

341.19 g/mol

IUPAC Name

4-anilinobenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C12H10N3.F6P/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-7(2,3,4,5)6/h1-9,14H;/q+1;-1

InChI Key

GMCYTOBVFHVRMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key precursor is 4-phenylaminoaniline (p-phenylenediamine derivative with one amino group substituted by a phenyl group). This compound is either commercially available or synthesized via nucleophilic aromatic substitution or reductive amination routes, depending on the availability of starting materials.

Diazotization Reaction

The diazotization is carried out by treating the aromatic amine with nitrosating agents such as sodium nitrite in the presence of strong acids (commonly hydrochloric acid or sulfuric acid) at low temperatures (0–5 °C) to form the diazonium chloride or sulfate intermediate. The reaction must be carefully controlled to prevent decomposition or side reactions.

Anion Exchange to Hexafluorophosphate Salt

To obtain the hexafluorophosphate salt, the diazonium intermediate is subjected to anion exchange using hexafluorophosphoric acid (HPF6) or a hexafluorophosphate salt. This step is crucial as the hexafluorophosphate counterion imparts enhanced thermal and chemical stability to the diazonium salt, making it bench-stable and suitable for further applications.

Detailed Preparation Methods from Literature and Patents

Method Based on Aromatic Amino Compound Diazotization and Hexafluorophosphate Exchange

According to patent US6787281B2, the preparation involves:

  • Diazotization of the aromatic amine under cold acidic conditions.
  • Subsequent treatment with hexafluorophosphoric acid to precipitate the hexafluorophosphate salt.
  • Control of temperature during the reaction is critical to avoid resinification or gelation, especially when phenol derivatives or related compounds are involved, suggesting a temperature limit of 60 °C during intermediate steps and 100 °C during alkoxymethylation reactions to maintain product integrity.

Aromatic Diazo Compound Synthesis via Nitrosation and Reduction

Patent 5206349 describes a multi-step synthesis involving:

  • Reaction of aniline or substituted aniline derivatives with polyglycidyl ethers or polyglycidyl amino compounds in organic solvents.
  • Nitrosation of the resulting compounds to form aromatic nitroso intermediates.
  • Reduction of nitroso groups back to amino groups.
  • Final diazotization to yield the aromatic diazonium salt.
  • This method allows for the introduction of protective groups and functionalization, which can be selectively removed or modified prior to diazotization.
  • The hexafluorophosphate salt formation is achieved by reaction with hexafluorophosphoric acid or related reagents to stabilize the diazonium compound.

Bench-Stable Diazonium Salt Synthesis for Bioorthogonal Applications

A study published in the PMC (PMC3526679) reports the synthesis of a related benzenediazonium hexafluorophosphate salt with enhanced stability:

  • The diazonium salt is prepared by diazotization of the corresponding aromatic amine.
  • The hexafluorophosphate salt is isolated as a crystalline solid, stable under bench conditions.
  • This method emphasizes the importance of the hexafluorophosphate counterion for stability, enabling selective reactions with biomolecules such as tyrosine residues in proteins.

Comparative Data Table: Preparation Conditions and Yields

Parameter Method 1 (US6787281B2) Method 2 (Patent 5206349) Method 3 (PMC3526679)
Starting Material 4-Phenylaminoaniline Aniline derivatives with polyglycidyl ethers Aromatic amine precursor
Nitrosating Agent Sodium nitrite + HCl or H2SO4 Nitrosating agent (e.g., NaNO2 + acid) Sodium nitrite + acid
Temperature During Diazotization 0–5 °C 0–5 °C 0–5 °C
Anion Exchange Hexafluorophosphoric acid (HPF6) HPF6 or hexafluorophosphate salts HPF6
Product Form Crystalline hexafluorophosphate salt Crystalline or solid salt Bench-stable crystalline salt
Stability High (due to PF6- counterion) High High
Yield Not explicitly reported, typically high Moderate to high depending on functionalization High, suitable for biological applications

Key Considerations in Preparation

  • Temperature Control: Maintaining low temperatures during diazotization is essential to prevent decomposition of the diazonium intermediate.
  • Anion Choice: The hexafluorophosphate anion is preferred for its ability to stabilize the diazonium salt, reducing sensitivity to moisture and heat.
  • Purity of Reagents: High purity of starting amines and nitrosating agents ensures higher yields and fewer side products.
  • Reaction Solvent: Organic solvents such as acetonitrile or aqueous acidic solutions are commonly used, with solvent choice influencing solubility and reaction kinetics.
  • Handling: Due to the potential explosive nature of diazonium salts, especially in dry form, the hexafluorophosphate salt is favored for safer handling.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The diazonium group (-N≡N⁺) acts as a directing group, facilitating substitution reactions. Key pathways include:

Sandmeyer Reaction

Replacement of the diazonium group with halides or pseudohalides via copper catalysis:

ReagentProductYield (%)ConditionsSource
CuCl4-(Phenylamino)chlorobenzene75–850–5°C, aqueous HCl
KCN/CuCN4-(Phenylamino)benzonitrile60–70Neutral pH, 25°C
HBF₄ + Δ4-(Phenylamino)fluorobenzene80–9060–80°C, anhydrous

Mechanism involves radical intermediates generated by single-electron transfer from Cu(I) to the diazonium ion . The phenylamino group stabilizes intermediates through resonance, enhancing yields compared to unsubstituted analogs.

Azo Coupling Reactions

The diazonium ion couples with electron-rich aromatics (e.g., phenols, amines) to form azo dyes:

SubstrateProductλₘₐₓ (nm)ApplicationSource
Phenol4-(Phenylamino)azobenzene-phenol480pH indicator
N,N-DimethylanilineBis-arylazo derivative520Textile dye

Reactions occur under mildly acidic conditions (pH 4–6) at 0–10°C . The phenylamino group increases conjugation, shifting absorption maxima bathochromically.

Thermal Decomposition

Heating in aqueous media leads to dediazoniation:
Ar-N2+PF6+H2OΔAr-OH+N2+HPF6\text{Ar-N}_2^+ \text{PF}_6^- + \text{H}_2\text{O} \xrightarrow{\Delta} \text{Ar-OH} + \text{N}_2 \uparrow + \text{HPF}_6

  • Product : 4-(Phenylamino)phenol

  • Conditions : 50–70°C, pH 5–7

  • Byproducts : Trace aryl radicals detected via EPR .

Reduction Reactions

Hypophosphorous acid (H₃PO₂) reduces the diazonium group to C–H:
Ar-N2+PF6+H3PO2Ar-H+N2+HPF6+H3PO3\text{Ar-N}_2^+ \text{PF}_6^- + \text{H}_3\text{PO}_2 \rightarrow \text{Ar-H} + \text{N}_2 \uparrow + \text{HPF}_6 + \text{H}_3\text{PO}_3

  • Product : 4-Phenylaminobenzene

  • Yield : >90% under nitrogen atmosphere .

Nucleophilic Aromatic Substitution

Hexafluorophosphate’s weak nucleophilicity allows reactions with soft nucleophiles:

NucleophileProductSolventTemp. (°C)Source
Thiophenol4-(Phenylamino)phenyl sulfideDMF25
Sodium azide4-(Phenylamino)phenyl azideAcetone0

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces homolytic N–N bond cleavage, generating aryl radicals:
Ar-N2+hνAr+N2\text{Ar-N}_2^+ \xrightarrow{h\nu} \text{Ar}^\bullet + \text{N}_2 \uparrow

  • Applications : Surface functionalization of polymers .

  • Side reaction : Radical recombination forms biaryl derivatives .

Comparative Stability

The hexafluorophosphate counterion enhances stability vs. chloride salts:

Property4-(Phenylamino)benzenediazonium PF₆⁻Benzenediazonium Cl⁻
Decomposition T120°C40°C
Aqueous half-life48 h (pH 7)2 h (pH 7)

Key Mechanistic Insights:

  • Electron Donor Effects : The phenylamino group donates electron density via resonance, stabilizing transition states in substitution reactions .

  • Counterion Role : PF₆⁻ minimizes ion pairing, increasing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .

For synthetic protocols, consult experimental details in .

Scientific Research Applications

4-(Phenylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.

    Biology: Employed in the modification of proteins and peptides through diazonium coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)benzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution, coupling, or reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and other electrophiles.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzenediazonium Hexafluorophosphate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-(Phenylamino)benzenediazonium PF₆⁻ –NH(C₆H₅) at C4 C₁₂H₁₁F₆N₃P* ~358.2 (calculated) Inferred: Photopolymerization, surface grafting
3-Chloro-4-(dimethylamino)benzenediazonium PF₆⁻ –Cl at C3, –N(CH₃)₂ at C4 C₈H₉ClF₆N₃P 327.59 Dye synthesis, photoresist formulations
4-Chlorobenzenediazonium PF₆⁻ –Cl at C4 C₆H₄ClF₆N₂P 284.53 Coatings, photoinitiators
2,5-Diethoxy-4-morpholinobenzenediazonium PF₆⁻ –OCH₂CH₃ at C2/C5, morpholino at C4 C₁₄H₁₈F₆N₃O₃P 429.28 High-resolution imaging, photolithography

*Exact molecular formula for 4-(Phenylamino)benzenediazonium PF₆⁻ is inferred from analogs.

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The phenylamino group (–NHPh) in the target compound is electron-donating, which may reduce electrophilicity compared to electron-withdrawing groups like –Cl (e.g., 4-chlorobenzenediazonium PF₆⁻) . This could lower its reactivity in aryl coupling but enhance stability in aqueous media . Dimethylamino (–NMe₂) in 3-chloro-4-(dimethylamino)benzenediazonium PF₆⁻ provides stronger electron donation, improving solubility in polar solvents .

Steric Effects: Bulky substituents like morpholino (in 2,5-diethoxy-4-morpholinobenzenediazonium PF₆⁻) hinder access to the diazonium group, reducing reaction rates but increasing selectivity in photochemical applications .

Stability and Reactivity

Table 2: Comparative Stability and Reactivity Data

Compound Thermal Stability (°C) Aqueous Stability (pH 7, 25°C) Reactivity in Sandmeyer Reaction
4-(Phenylamino)benzenediazonium PF₆⁻ ~100 (estimated) Moderate (t₁/₂ ~2 hours) Low (due to –NHPh)
3-Chloro-4-(dimethylamino)benzenediazonium PF₆⁻ 120–130 High (t₁/₂ >24 hours) Moderate
4-Chlorobenzenediazonium PF₆⁻ 80–90 Low (t₁/₂ ~30 minutes) High

Notes:

  • The hexafluorophosphate counterion generally enhances thermal and hydrolytic stability compared to tetrafluoroborate (BF₄⁻) analogs .
  • Chloro-substituted derivatives exhibit higher electrophilicity, enabling faster diazo coupling but shorter shelf lives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Phenylamino)benzenediazonium hexafluorophosphate with high purity?

  • Methodological Answer : Synthesis typically involves diazotization of 4-phenylaminobenzene under acidic conditions (e.g., HCl) with sodium nitrite, followed by counterion exchange using ammonium hexafluorophosphate (NH4_4PF6_6) to stabilize the diazonium salt. The hexafluorophosphate counterion enhances crystallinity and stability . Key steps include:

  • Maintaining low temperatures (0–5°C) to prevent premature decomposition.
  • Using anhydrous solvents to avoid hydrolysis.
  • Purification via recrystallization from acetonitrile or ethanol.
    • Validation : Monitor reaction progress via 1^1H NMR to confirm diazonium formation (disappearance of aromatic amine signals at ~6.5–7.5 ppm) and FT-IR for PF6_6^- signature peaks (~740–840 cm1^{-1}) .

Q. How can researchers assess the stability of 4-(Phenylamino)benzenediazonium hexafluorophosphate under varying storage conditions?

  • Methodological Answer : Stability tests should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light using HPLC.
  • Humidity Control : Conduct Karl Fischer titration to measure moisture uptake and correlate with structural integrity via XRD .
    • Data Interpretation : A stable compound should retain >95% purity after 30 days at −20°C in desiccated, light-protected conditions .

Q. What analytical techniques are most effective for characterizing this compound in solution and solid states?

  • Methodological Answer :

  • Solid-State : Single-crystal XRD for structural confirmation; powder XRD to assess crystallinity.
  • Solution-State : UV-Vis spectroscopy (λ~300–400 nm for diazonium absorption) and cyclic voltammetry to study redox behavior (e.g., reduction peaks at −0.2 to −0.5 V vs. Ag/AgCl) .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm [PF6_6^-]^- (m/z 144.96) and diazonium cation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of 4-(Phenylamino)benzenediazonium hexafluorophosphate?

  • Methodological Answer :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate diazotization energy barriers and identify rate-limiting steps.
  • Solvent Effects : COSMO-RS calculations to predict solvent compatibility and stabilize intermediates .
  • Mechanistic Insights : Transition state analysis for aryl radical formation during photodecomposition .
    • Case Study : A 2024 study combined DFT with experimental kinetics to reduce synthesis time by 40% through solvent optimization (e.g., acetonitrile over DMF) .

Q. What strategies resolve contradictions in reported reactivity data for diazonium salts with hexafluorophosphate counterions?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (e.g., pH, solvent purity) across labs.
  • In Situ Monitoring : Use stopped-flow spectroscopy to capture transient intermediates.
  • Cross-Validation : Compare results from electrochemical, spectroscopic, and computational datasets to identify outliers .
    • Example : Discrepancies in photolytic half-lives may arise from trace metal impurities; ICP-MS analysis of batches can isolate confounding factors .

Q. How can this compound be functionalized for targeted protein labeling without altering bioactivity?

  • Methodological Answer :

  • Tyrosine Selectivity : Utilize the diazonium group for electrophilic aromatic substitution on tyrosine residues at pH 7–7. Confirm specificity via SDS-PAGE and MALDI-TOF MS .
  • Orthogonal Tagging : Introduce bioorthogonal handles (e.g., aldehyde groups) for subsequent hydrazone ligation. Optimize molar ratios to avoid over-labeling .
    • Validation : Fluorescence quenching assays can quantify labeling efficiency while circular dichroism (CD) ensures preserved protein secondary structure .

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